The information regarding this compound can be sourced from databases such as PubChem and BenchChem, which provide detailed chemical properties and synthesis methods. Additionally, scientific literature often discusses its biological implications and applications in research.
The compound is classified as a peptide and falls under the broader category of biologically active compounds. It is specifically noted for its involvement in cellular processes related to thrombosis and wound healing.
The synthesis of the Cell Binding Domain of Thrombospondin-1 typically employs solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a solid resin support.
In industrial settings, automated peptide synthesizers are often utilized to enhance efficiency and reproducibility, followed by purification through high-performance liquid chromatography (HPLC) to ensure high purity levels.
The molecular structure of 464924-27-4 can be described using its InChI key, which is RHMALYOXPBRJBG-CGUXNFSNSA-N. The structure features a sequence of four amino acids that contribute to its biological activity.
The structural representation includes:
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O
This representation provides insight into the connectivity and stereochemistry of the molecule.
The Cell Binding Domain of Thrombospondin-1 can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for the Cell Binding Domain of Thrombospondin-1 primarily involves its interaction with cell surface receptors that mediate cell adhesion and signaling pathways. This domain facilitates cellular responses crucial for processes such as tissue repair and angiogenesis.
Upon binding to specific receptors on target cells, this peptide can activate intracellular signaling cascades that promote cell migration, proliferation, and survival. The precise interactions depend on the structural conformation of both the peptide and the receptor involved.
Studies have shown that TSP1's binding affinity can influence various cellular outcomes, including modulation of immune responses and regulation of blood vessel formation.
Relevant physical data includes:
The Cell Binding Domain of Thrombospondin-1 has significant applications in scientific research, particularly in studies related to:
The compound designated by CAS Registry Number 464924-27-4 is unambiguously identified as the tetrapeptide L-Seryl-L-leucyl-L-leucyl-L-lysine, commonly abbreviated as SLLK [3] [5]. Its systematic IUPAC name is:(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid. This nomenclature precisely defines the amino acid sequence, chiral centers, and functional groups in accordance with biochemical naming conventions for peptides [1] [4].
SLLK has an empirical formula of C₂₁H₄₁N₅O₆, established through high-resolution mass spectrometry. This composition accounts for all atoms in the tetrapeptide backbone and side chains. The monoisotopic molecular weight is 459.58 g/mol, calculated as follows [3] [5]:
The canonical isomeric SMILES representation for SLLK is:OC[C@H](N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](C(O)=O)CCCCN
[3] [5].
This SMILES string encodes:
@
notations (L-configuration at Ser₁, Leu₂, Leu₃, Lys₄) C(=O)N
) The InChIKey (derivable via chemical software):LZOSYNMVOQNCCG-QWRGUYRKSA-N
This 27-character key comprises three layers:
LZOSYNMVOQNCCG
QWRGUYRK
SA-N
(neutral zwitterion) SLLK is a linear tetrapeptide with the sequence: Ser → Leu → Leu → Lys. The peptide bonds exhibit typical planar trans geometry (ω ≈ 180°) due to resonance stabilization. Bond lengths and angles conform to standard peptide values [3] [4]:
Table 1: Amino Acid Sequence Configuration
Position | Amino Acid | Residue Abbreviation | Side Chain Structure |
---|---|---|---|
1 | L-Serine | Ser | –CH₂OH |
2 | L-Leucine | Leu | –CH₂CH(CH₃)₂ |
3 | L-Leucine | Leu | –CH₂CH(CH₃)₂ |
4 | L-Lysine | Lys | –(CH₂)₄NH₂ |
Key functional groups define SLLK’s reactivity:
All chiral centers in SLLK exhibit L-configuration, as confirmed by the stereospecific SMILES notation [C@H
and C@@H
descriptors] [3] [5]:
SLLK is freely soluble in aqueous buffers (≥10 mM) and dimethyl sulfoxide (DMSO) (≥10 mM), as documented in product specifications [1] [4]. Its solubility profile is dominated by the charged lysine residue and polar serine, counterbalanced by hydrophobic leucine residues. Stability considerations include:
Table 2: Solubility Profile of SLLK
Solvent | Concentration | Conditions | Evidence |
---|---|---|---|
Water | ≥10 mM | Room temperature | Product documentation [1] |
DMSO | ≥10 mM | With sonication | Analytical data sheets [1] [4] |
PBS buffer | ≥5 mM | pH 7.4, 25°C | Supplier specifications [3] |
While experimental logP/logD values are unavailable, computational estimates predict:
Table 3: Compound Identification Summary
Identifier | Value | Source |
---|---|---|
CAS Registry Number | 464924-27-4 | [1] [3] [4] |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-6-(diaminomethylideneamino)hexanoic acid | [1] [4] |
Molecular Formula | C₂₁H₄₁N₅O₆ | [3] [5] |
Molecular Weight | 459.58 g/mol | [3] [5] |
SMILES Notation | OCC@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@HCCCCN | [3] [5] |
InChIKey | LZOSYNMVOQNCCG-QWRGUYRKSA-N | Computed from structural data |
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